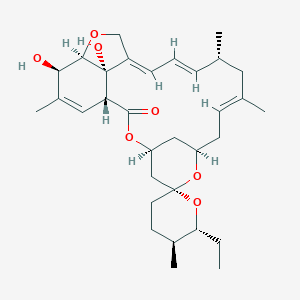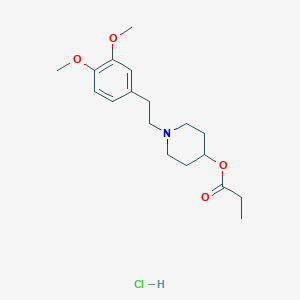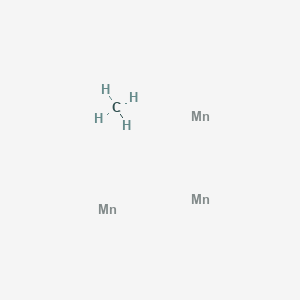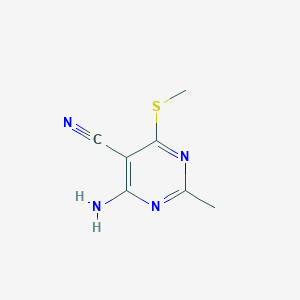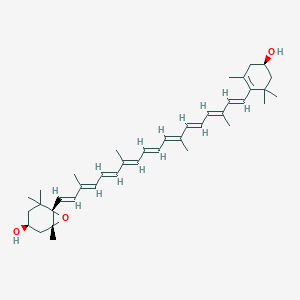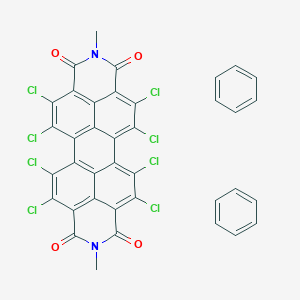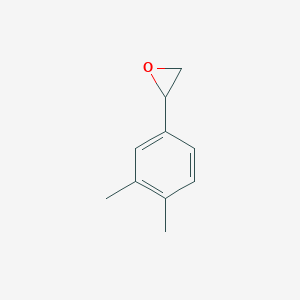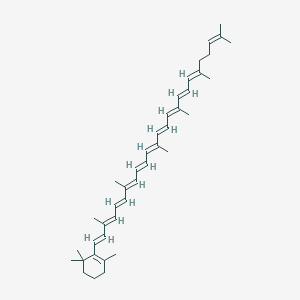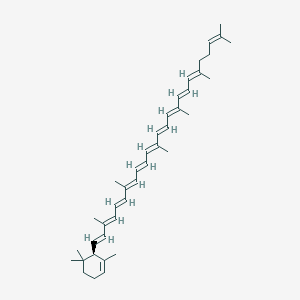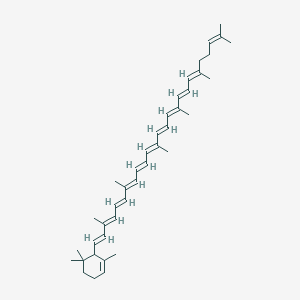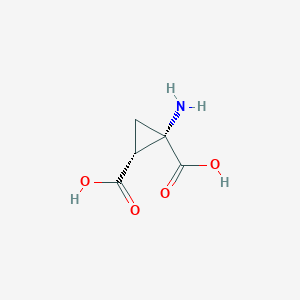
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis from L-serine. The chiral quaternary center is constructed by C–H insertion of an alkylidenecarbene, which is generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of stereoselective synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the stereoselective steps.
Análisis De Reacciones Químicas
Types of Reactions
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. The compound can reduce the frequency of excitatory postsynaptic currents by acting on presynaptic receptors, thereby affecting neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: This compound is structurally similar but has a cyclopentane ring instead of a cyclopropane ring.
L-2-Amino-4-phosphonobutyrate: Another compound that acts on metabotropic glutamate receptors.
Uniqueness
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. These properties make it a valuable tool in studying the structure-activity relationships of metabotropic glutamate receptor ligands.
Propiedades
Número CAS |
132245-71-7 |
|---|---|
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
Clave InChI |
LVWULFVPVDNWOD-VHUNDSFISA-N |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
SMILES isomérico |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C(=O)O |
Sinónimos |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


